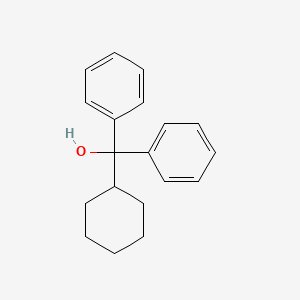
N-(6-Methyl-2-pyridyl)-acetoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methyl-2-pyridyl)-acetoacetamid ist eine organische Verbindung mit der Summenformel C8H10N2O
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(6-Methyl-2-pyridyl)-acetoacetamid erfolgt typischerweise durch die Reaktion von 6-Methyl-2-pyridincarbonsäure mit Acetessigsäureester unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators und unter kontrollierter Temperatur und Druck durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-(6-Methyl-2-pyridyl)-acetoacetamid kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess ist auf Effizienz, Ausbeute und Wirtschaftlichkeit optimiert. Moderne Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können zur Steigerung der Produktion eingesetzt werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-2-pyridyl)-acetoacetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with acetoacetic ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(6-Methyl-2-pyridyl)-acetoacetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Pyridinoxide ergeben, während die Reduktion Amine oder andere reduzierte Derivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
N-(6-Methyl-2-pyridyl)-acetoacetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es laufen Forschungen zur Erforschung seiner potenziellen therapeutischen Anwendungen, einschließlich seiner Rolle als Vorläufer für die Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von N-(6-Methyl-2-pyridyl)-acetoacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so ihre Aktivität modulieren. Es sind detaillierte Studien erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege aufzuklären .
Wirkmechanismus
The mechanism of action of N-(6-Methyl-2-pyridyl)-acetoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die N-(6-Methyl-2-pyridyl)-acetoacetamid ähneln, gehören:
- N-(6-Methyl-2-pyridyl)thioharnstoff
- Diethyl-(6-methyl-2-pyridyl)aminoethylenmalonat
- N-(Pyridin-4-yl)-1,5-Naphthyridin-2-amine
Einzigartigkeit
N-(6-Methyl-2-pyridyl)-acetoacetamid ist aufgrund seiner spezifischen strukturellen Merkmale und chemischen Eigenschaften einzigartig.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
N-[(6-methylpyridin-2-yl)methyl]-3-oxobutanamide |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-3-5-10(13-8)7-12-11(15)6-9(2)14/h3-5H,6-7H2,1-2H3,(H,12,15) |
InChI-Schlüssel |
DMCNHFDVSBMGOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CNC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)


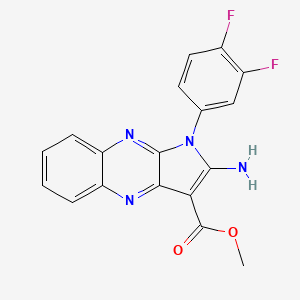
![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)
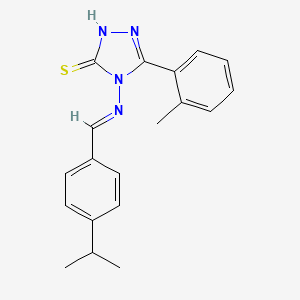

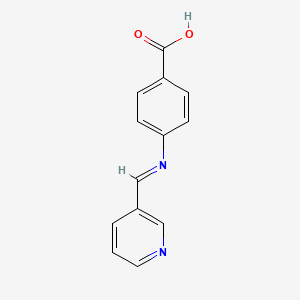
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
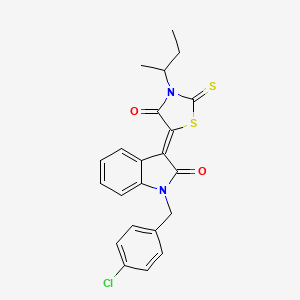
![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)

